molecular formula C21H22FN3OS2 B2735453 N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 1421453-35-1

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No. B2735453
CAS RN: 1421453-35-1
M. Wt: 415.55
InChI Key: LIUJLEBXUSXYHN-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide is a useful research compound. Its molecular formula is C21H22FN3OS2 and its molecular weight is 415.55. The purity is usually 95%.
BenchChem offers high-quality N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Novel heterocyclic compounds incorporating sulfamoyl moieties have been synthesized, aiming for antimicrobial applications. These compounds demonstrate promising antibacterial and antifungal activities, underscoring their potential in addressing microbial resistance issues (Darwish et al., 2014).

Anticancer Potential

Research has also explored the synthesis of various heterocyclic derivatives from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, showing high inhibitory effects against several human cancer cell lines. This highlights the compound's potential as a backbone for developing novel anticancer agents (Shams et al., 2010).

Anti-Inflammatory and Analgesic Activities

A series of novel thiazole derivatives synthesized from pyrazole moieties demonstrated significant anti-bacterial and anti-fungal activities, with some compounds exhibiting remarkable anti-inflammatory activity. This suggests their utility in developing new treatments for inflammation-related disorders (Saravanan et al., 2010).

Novel Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives have been synthesized and characterized, leading to the creation of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, offering potential therapeutic benefits against oxidative stress-related diseases (Chkirate et al., 2019).

properties

IUPAC Name

N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3OS2/c22-15-7-9-18(10-8-15)28-14-21(26)23-13-16-12-19(20-6-3-11-27-20)25(24-16)17-4-1-2-5-17/h3,6-12,17H,1-2,4-5,13-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUJLEBXUSXYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)CSC3=CC=C(C=C3)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide

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